![molecular formula C10H9BrF3N B8155247 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline](/img/structure/B8155247.png)
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline
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Overview
Description
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline typically involves the reaction of isoindoline with bromine and 2,2,2-trifluoroethyl bromide. The reaction is carried out under controlled conditions to ensure the selective bromination and introduction of the trifluoroethyl group. The process may involve the use of solvents such as dichloromethane or toluene and catalysts like iron or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline-1,3-diones.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(2,2,2-trifluoroethyl)isoindoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-(2,2,2-trifluoroethyl)isoindoline derivatives with various functional groups.
Oxidation: Formation of isoindoline-1,3-diones.
Reduction: Formation of reduced isoindoline derivatives.
Scientific Research Applications
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,2,2-trifluoroethyl)benzene
- 2-(2,2,2-Trifluoroethyl)isoindoline
- 4-Bromoisoindoline
Uniqueness
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is unique due to the presence of both bromine and trifluoroethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in various chemical reactions and biological assays.
Biological Activity
Overview
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. Isoindoline derivatives are known for various pharmacological effects, including anti-cancer and antimicrobial properties. This article focuses on the biological activity of this compound, synthesizing available research findings and case studies to provide a comprehensive overview.
The compound's molecular structure can be represented as follows:
- Molecular Formula: C12H10BrF3N
- Molecular Weight: 305.11 g/mol
The presence of bromine and trifluoroethyl groups in its structure is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, leading to altered cell proliferation and apoptosis.
- Receptor Binding: It might bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of isoindoline derivatives. For instance:
- Case Study 1: A study demonstrated that isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
- Case Study 2: Another research highlighted that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Antimicrobial Activity
Isoindoline derivatives have also been explored for their antimicrobial properties:
- Case Study 3: Research indicated that certain isoindoline compounds possess antibacterial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other isoindoline derivatives. The following table summarizes key differences in biological activity among selected compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Mechanism |
---|---|---|---|
This compound | Moderate | Moderate | Enzyme inhibition and receptor binding |
4-Chloroisoindoline | High | Low | Apoptosis induction |
4-Methylisoindoline | Moderate | High | Membrane disruption |
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-9-3-1-2-7-4-15(5-8(7)9)6-10(12,13)14/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHDLMWAFFRYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC(F)(F)F)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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